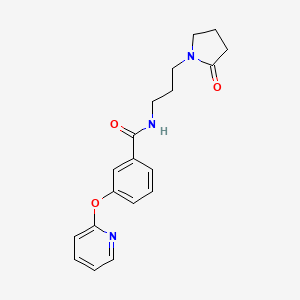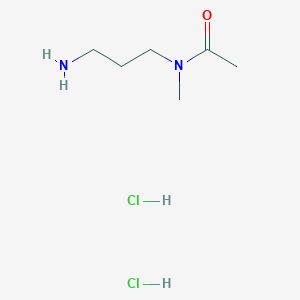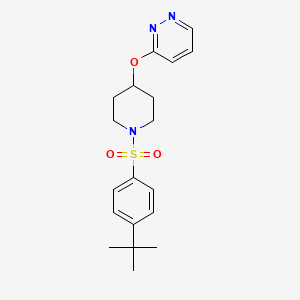
3-((1-((4-(Tert-butyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1-((4-(Tert-butyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively. In
Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
The compound plays a significant role in the study of cytochrome P450 (CYP) isoforms in human liver microsomes, crucial for predicting drug-drug interactions (DDIs) due to metabolism-based interactions. Selective chemical inhibitors are vital for CYP phenotyping to decipher the involvement of specific CYP isoforms, thus contributing to safer drug development by reducing potential adverse DDIs (Khojasteh et al., 2011).
Synthesis of N-heterocycles via Sulfinimines
This compound is involved in the stereoselective synthesis of amines and their derivatives, highlighting its application in creating structurally diverse piperidines, pyrrolidines, and azetidines. These are significant for developing natural product structures and therapeutically relevant compounds, showcasing its utility in advancing medicinal chemistry and drug discovery (Philip et al., 2020).
Dipeptidyl Peptidase IV Inhibitors
It contributes to the research on dipeptidyl peptidase IV (DPP IV) inhibitors, a validated target for treating type 2 diabetes mellitus (T2DM). Understanding the chemical structure and function of such compounds helps in the design of more effective antidiabetic drugs with fewer side effects, demonstrating its application in improving diabetes care (Mendieta et al., 2011).
Selective CyclooxygenaseInhibitor
Research on vicinally disubstituted pyridazinones, including this compound, highlights its potential as a potent and selective COX-2 inhibitor. This is crucial for developing safer anti-inflammatory drugs with fewer gastrointestinal side effects compared to traditional NSAIDs, thus contributing to better management of pain and inflammation associated with arthritis (Asif, 2016).
Synthesis and Biological Activities of Phenothiazines
The compound aids in the synthesis and evaluation of phenothiazine derivatives with significant biological activities, including antibacterial, anticancer, and antiviral effects. This underscores its value in the development of new pharmaceuticals and therapeutic agents, highlighting the compound's broad potential in drug development (Pluta et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been used in the development of proteolysis targeting chimeras (protacs) for targeted protein degradation .
Mode of Action
The compound likely interacts with its targets through a mechanism common to PROTACs. PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein
Biochemical Pathways
This system is responsible for the degradation of proteins within the cell .
Pharmacokinetics
The compound’s storage conditions suggest it is stable under inert gas at 2–8 °c , which may influence its bioavailability.
Result of Action
In the context of protacs, the result of action would typically be the degradation of the target protein, potentially leading to changes in cellular function .
Action Environment
Environmental factors that could influence the compound’s action, efficacy, and stability include temperature, pH, and the presence of other molecules in the environment. The compound is stable under inert gas at 2–8 °C , suggesting that temperature could be a significant factor in its stability.
properties
IUPAC Name |
3-[1-(4-tert-butylphenyl)sulfonylpiperidin-4-yl]oxypyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-19(2,3)15-6-8-17(9-7-15)26(23,24)22-13-10-16(11-14-22)25-18-5-4-12-20-21-18/h4-9,12,16H,10-11,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWFBNHNPAZSDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-((4-(Tert-butyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2804692.png)
![4-Methyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole](/img/structure/B2804696.png)
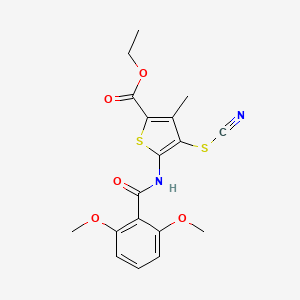
![2-{[(2,5-Dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2804699.png)
![2-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)-3-methylbutanoic acid](/img/structure/B2804700.png)
![4-({[(2-Methylphenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2804702.png)

![N,N-Dimethyl-3-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)propanamide](/img/structure/B2804705.png)
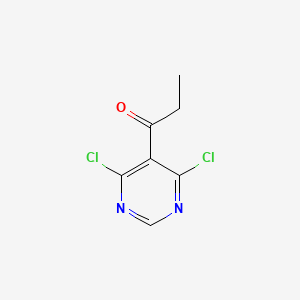
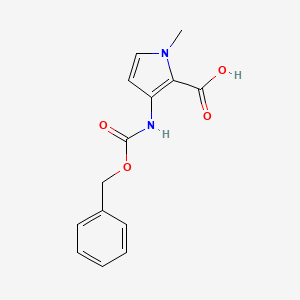
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2804710.png)
